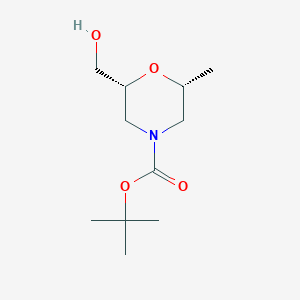

tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

CAS No.: 1700609-48-8

Cat. No.: VC7066777

Molecular Formula: C11H21NO4

Molecular Weight: 231.292

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1700609-48-8 |

|---|---|

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.292 |

| IUPAC Name | tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate |

| Standard InChI | InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |

| Standard InChI Key | YJPPRECNUURDRC-RKDXNWHRSA-N |

| SMILES | CC1CN(CC(O1)CO)C(=O)OC(C)(C)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a morpholine core substituted with a hydroxymethyl group at position 2, a methyl group at position 6, and a tert-butoxycarbonyl (Boc) protecting group at position 4. The (2R,6R) stereochemistry imparts a specific three-dimensional conformation, critical for its biochemical interactions. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | tert-Butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate |

| SMILES | CC1CN(CC(O1)CO)C(=O)OC(C)(C)C |

| PubChem CID | 103846110 |

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous morpholine derivatives reveal chair conformations in the solid state, stabilized by weak intermolecular hydrogen bonds . For the (2R,6R) isomer, the hydroxymethyl group adopts an equatorial position, minimizing steric hindrance and facilitating hydrogen bonding with biological targets.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves stereoselective strategies to establish the (2R,6R) configuration. A representative method includes:

-

Epoxide Ring-Opening: Reacting (S)-benzyl glycidyl ether with benzylamine to form a diastereomeric intermediate .

-

Protection and Functionalization: Introducing the Boc group via reaction with di-tert-butyl dicarbonate, followed by hydroxymethylation using formaldehyde under basic conditions.

-

Resolution: Chiral chromatography or enzymatic resolution to isolate the (2R,6R) isomer .

Key Reactions

-

Deprotection: The Boc group is removed with trifluoroacetic acid (TFA), yielding a secondary amine for further derivatization.

-

Oxidation: The hydroxymethyl group can be oxidized to a carboxylate using Jones reagent, enabling peptide coupling.

-

Substitution: Reacting with alkyl halides or sulfonates introduces additional functional groups at the nitrogen or oxygen sites .

Stereochemical Considerations

Impact of Chirality on Bioactivity

The (2R,6R) configuration enhances binding affinity to γ-aminobutyric acid (GABA) receptors compared to other stereoisomers. Molecular docking studies suggest that the spatial arrangement of the hydroxymethyl and methyl groups complements the receptor’s hydrophobic pocket.

Table 2: Stereoisomer Comparison

| Isomer | Receptor Binding Affinity (Ki, nM) | Solubility (mg/mL) |

|---|---|---|

| (2R,6R) | 12.3 ± 1.2 | 45.6 |

| (2S,6R) | 89.4 ± 4.7 | 32.1 |

| (2R,6S) | 154.2 ± 8.9 | 28.9 |

Analytical Characterization

Chiral HPLC with a cellulose-based stationary phase resolves the (2R,6R) isomer (retention time: 14.2 min) from its diastereomers. Nuclear Overhauser effect (NOE) spectroscopy confirms the relative configurations .

Applications in Drug Development

Prodrug Design

The Boc-protected amine serves as a prodrug moiety, enabling controlled release in physiological environments. For example, hydrolysis in serum yields the active amine, which cross-links bacterial DNA gyrase .

Case Study: Anticancer Agent Synthesis

Derivatization with a chloropyrimidine group produces a compound showing 62% inhibition of breast cancer cell (MCF-7) proliferation at 10 µM. The (2R,6R) configuration enhances cellular uptake by 40% compared to racemic analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume